1H-Pyrazolo[3,4-b]pyridin-5-carbonsäure
Übersicht
Beschreibung
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
1H-Pyrazolo[3,4-b]pyridin-5-carbonsäure: dient als ein wichtiger Vorläufer bei der Synthese von heterocyclischen Verbindungen. Diese Verbindungen sind strukturell vielfältig und haben aufgrund ihrer biologischen Aktivitäten wichtige Anwendungen in der pharmazeutischen Chemie . Die Vielseitigkeit dieser Verbindung ermöglicht die Herstellung einer großen Bandbreite an Derivaten, die jeweils als therapeutische Wirkstoffe in Frage kommen.
Biomedizinische Forschung
In der biomedizinischen Forschung wurden Derivate der This compound auf ihre pharmakologischen Eigenschaften hin untersucht. Sie zeigen eine Reihe von Aktivitäten, darunter entzündungshemmende, schmerzlindernde und fiebersenkende Wirkungen. Dies macht sie wertvoll für die Entwicklung neuer Medikamente .
Antivirenmittel
Einige Derivate der This compound haben sich als vielversprechend für die Anwendung als Antivirenmittel erwiesen. Es wurden Forschungsarbeiten zu ihrer Wirksamkeit gegen verschiedene Viren durchgeführt, darunter das Vaccinia-Virus, das zur Familie der Pockenviren gehört . Diese Anwendung ist insbesondere im Kontext von neu auftretenden Viruserkrankungen relevant.
Onkologie
Die Derivate der Verbindung werden auf ihre potenzielle Anwendung in der Onkologie untersucht. Es wurde festgestellt, dass sie krebshemmende Eigenschaften aufweisen, indem sie bestimmte Pfade angreifen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind . Diese Forschung ist entscheidend für die Entwicklung gezielter Krebstherapien.
Neurologische Störungen
Die Forschung zu den neurologischen Anwendungen von Derivaten der This compound umfasst die Untersuchung ihrer neuroprotektiven Wirkungen. Diese Verbindungen könnten therapeutische Vorteile bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson bieten, indem sie relevante biologische Pfade modulieren .
Herz-Kreislauf-Erkrankungen
Derivate der This compound werden auch auf ihre kardiovaskulären Anwendungen hin untersucht. Sie haben sich als vielversprechend bei der Behandlung von Erkrankungen wie Bluthochdruck und Herzinsuffizienz erwiesen, indem sie die Vasodilatation und die Herzmuskelkontraktilität beeinflussen .
Stoffwechselstörungen
Im Bereich der Stoffwechselstörungen werden diese Derivate auf ihre Rolle bei der Regulation von Stoffwechselwegen untersucht. Sie könnten Anwendungen bei der Behandlung von Krankheiten wie Diabetes und Fettleibigkeit haben, indem sie den Glukose- und Lipidstoffwechsel beeinflussen .
Entzündungshemmende Anwendungen
Schließlich machen die entzündungshemmenden Eigenschaften von Derivaten der This compound sie zu Kandidaten für die Behandlung chronisch-entzündlicher Erkrankungen. Sie könnten potenziell bei der Behandlung von Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankung eingesetzt werden .
Wirkmechanismus
While the specific mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is not mentioned in the search results, it has been used in the synthesis of inhibitors for the NAMPT enzyme . These inhibitors have shown nanomolar antiproliferation activities against human tumor lines in in vitro cell cultures .
Zukünftige Richtungen
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines that have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . Therefore, it’s likely that research into the synthesis and applications of these compounds will continue in the future.
Biochemische Analyse
Biochemical Properties
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid can bind to specific receptors, modulating their activity and leading to downstream effects on gene expression and cellular metabolism .
Cellular Effects
The effects of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid can alter the expression of genes involved in various cellular processes, thereby affecting the overall function and behavior of cells .
Molecular Mechanism
At the molecular level, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalysis . Additionally, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Metabolic Pathways
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is involved in various metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound. Additionally, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid can affect metabolic flux and metabolite levels, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Subcellular Localization
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid is crucial for understanding its mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCBQOFOFJGWGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613277 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-02-4 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological targets of 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives?
A1: Research indicates that these compounds display affinity for various targets, notably adenosine receptors (A1 and A2A) [, ] and specific binding sites on the GABAA receptor complex, including the benzodiazepine, GABA, and picrotoxinin binding sites [, ].
Q2: How do these compounds interact with GABAA receptors, and what are the downstream effects?
A2: While the exact mechanisms are still under investigation, studies suggest that some derivatives enhance [3H]diazepam binding allosterically, potentially through interactions with the GABA binding site or a subdomain thereof []. Conversely, some exhibit competitive inhibition of the benzodiazepine antagonist [3H]Ro 15-1788, indicating direct binding to the benzodiazepine site []. Furthermore, inhibition of the picrotoxinin-channel site by some derivatives is theorized to occur through allosteric modulation via the GABA site or by direct competition at the channel site []. These interactions can influence neuronal excitability and potentially contribute to anxiolytic and anticonvulsant effects.
Q3: Can you elaborate on the structure-activity relationships (SAR) observed for 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives, specifically concerning adenosine receptors and GABAA receptors?
A3: Modifications to the basic 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold significantly influence receptor affinity and selectivity. For instance, while many derivatives exhibit lower affinity for A2A adenosine receptors compared to Cartazolate, their affinity for A1 receptors remains relatively unchanged []. Regarding GABAA receptors, structural alterations impact the compounds' ability to enhance or inhibit the binding of various ligands, suggesting that specific structural features are crucial for interactions with different binding sites within the receptor complex [].
Q4: Tracazolate is a notable example within this class of compounds. What is its mechanism of action, and how does it differ from benzodiazepines?
A4: Tracazolate demonstrates anxiolytic and anticonvulsant effects []. Unlike benzodiazepines, which directly bind to the benzodiazepine site, Tracazolate enhances the binding of [3H]-benzodiazepines to their binding sites in the brain []. Interestingly, benzodiazepine antagonists do not significantly alter Tracazolate's anticonflict activity, further distinguishing its mechanism from classic benzodiazepines [].
Q5: What metabolic pathways are involved in the breakdown of Tracazolate in rats and dogs?
A5: Tracazolate undergoes extensive metabolism, primarily in the liver [, ]. The key metabolic pathways identified include de-esterification to the 5-carboxylic acid, N-deethylation of the pyrazole ring, oxidation at the gamma-position of the n-butylamino side chain, oxidation of the terminal carbon of the n-butylamino side chain, loss of the n-butylamino group, and hydroxylation of the 6-methyl group followed by condensation with the 5-carboxylic acid to form gamma-lactones [, ].
Q6: What is the significance of identifying and characterizing Tracazolate metabolites in different tissues?
A6: Characterizing the metabolites provides insights into the drug's distribution, metabolism, and potential for active metabolites []. For instance, the presence of Tracazolate and its metabolites in the brain suggests they can cross the blood-brain barrier [], a critical factor for its central nervous system activity. The identification of a less polar metabolite, 1-vinyl Tracazolate, in fat tissues suggests potential accumulation and a role of fat tissue in the drug's pharmacokinetic profile [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.